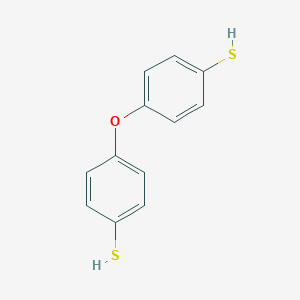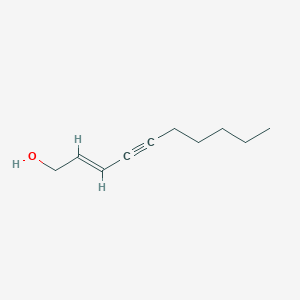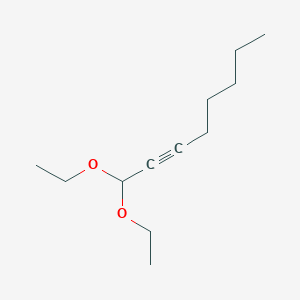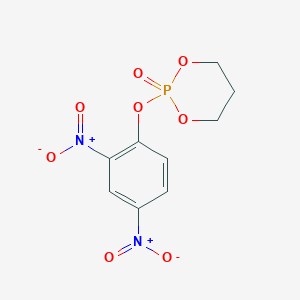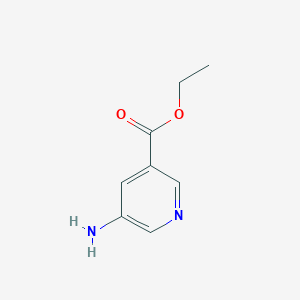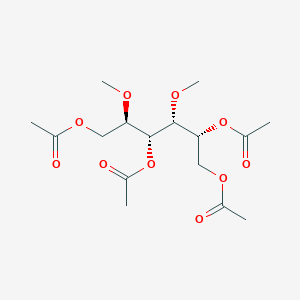
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is a complex organic compound with a specific stereochemistry. This compound is characterized by multiple acetoxy and methoxy groups attached to a hexyl backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection and Deprotection Steps: To ensure the correct functional groups are modified, protection groups are used and later removed.
Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to form the corresponding alcohols and acids.
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: Replacement of acetoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces alcohols and acetic acid.
Oxidation: Produces aldehydes or carboxylic acids.
Substitution: Produces substituted hexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is used in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate exerts its effects involves its interaction with specific molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- (2R,3R,4R,5R,6R)-diacetate [5-acetamido-2-(acetoxymethyl)-6-[[5-[[3-(CBZ-amino)propyl]amino]-5-oxopentyl]oxy]tetrahydro-2H-pyran-3,4-diyl]
Uniqueness
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is unique due to its specific stereochemistry and the presence of both acetoxy and methoxy groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
19318-51-5 |
|---|---|
Molekularformel |
C16H26O10 |
Molekulargewicht |
378.37 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate |
InChI |
InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
LYLOENTWFQIZDS-KLHDSHLOSA-N |
SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
Kanonische SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
Synonyme |
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


